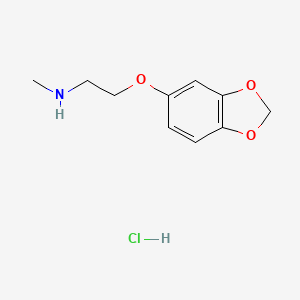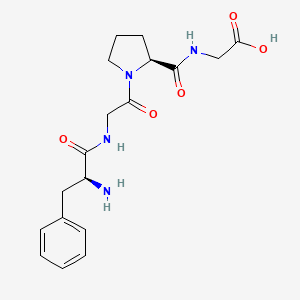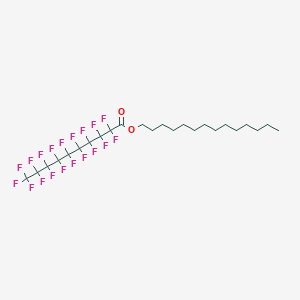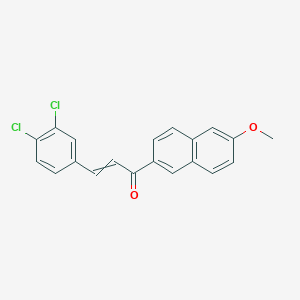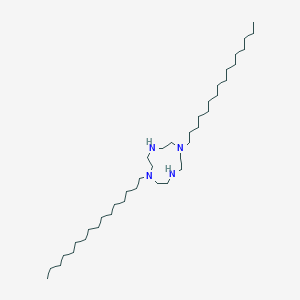
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The structure of this compound consists of a 12-membered ring containing four nitrogen atoms, with two hexadecyl groups attached at the 1 and 7 positions.
Métodos De Preparación
The synthesis of 1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane can be achieved through several synthetic routes. One common method involves the cyclization of linear tetraamines with appropriate alkylating agents. The reaction conditions typically include the use of solvents such as toluene or acetonitrile and catalysts like sodium or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial production methods for this compound often involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide .
Oxidation: The compound can be oxidized to form corresponding N-oxides, which can further react to form more complex structures.
Reduction: Reduction reactions typically yield amine derivatives, which can be used as intermediates in further chemical synthesis.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand for the complexation of metal ions, which is essential for catalysis and material science .
In biology and medicine, the compound is utilized in the development of diagnostic agents and therapeutic drugs. Its ability to form stable complexes with metal ions makes it valuable for imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET). Additionally, it is used in the design of radiopharmaceuticals for targeted cancer therapy .
In the industrial sector, this compound is employed in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties enable the creation of materials with enhanced performance characteristics, such as increased strength, durability, and thermal stability .
Mecanismo De Acción
The mechanism of action of 1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This complexation process is crucial for the compound’s applications in catalysis, imaging, and drug delivery .
The molecular targets and pathways involved in its mechanism of action depend on the specific application. For example, in MRI contrast agents, the compound forms complexes with gadolinium ions, enhancing the contrast of images by altering the relaxation times of water protons in the body. In targeted cancer therapy, the compound can deliver radioactive metal ions to tumor cells, causing localized damage and reducing the growth of cancerous tissues .
Comparación Con Compuestos Similares
1,7-Dihexadecyl-1,4,7,10-tetraazacyclododecane is unique among similar compounds due to its specific structure and functional groups. Similar compounds include:
1,4,7,10-Tetraazacyclododecane: The parent compound without the hexadecyl groups. .
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid:
1,4,8,11-Tetraazacyclotetradecane: A larger macrocyclic compound with similar coordination properties but different chemical reactivity
The presence of hexadecyl groups in this compound enhances its lipophilicity and allows for unique interactions with biological membranes, making it particularly useful in biomedical applications .
Propiedades
Número CAS |
312494-61-4 |
|---|---|
Fórmula molecular |
C40H84N4 |
Peso molecular |
621.1 g/mol |
Nombre IUPAC |
1,7-dihexadecyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C40H84N4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-43-37-31-41-33-39-44(40-34-42-32-38-43)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3 |
Clave InChI |
NPDIMAOOKUBCLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1CCNCCN(CCNCC1)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


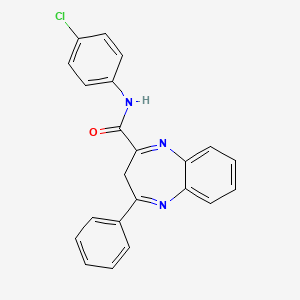
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
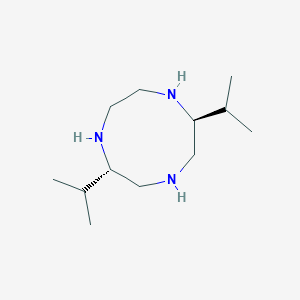


![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
